
N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide
Übersicht
Beschreibung
“N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide” is a chemical compound with the CAS Number: 1375465-91-0 . It has a molecular weight of 270.29 . The IUPAC name for this compound is N-hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Treatment of Amyotrophic Lateral Sclerosis (ALS)
ACY-738 has been used in the treatment of ALS, a fatal neurodegenerative disorder . In a study, it was found that chronic treatment of transgenic mice overexpressing wild-type FUS with ACY-738 ameliorated the motor phenotype and substantially extended the life span of the mice . ACY-738 restored global histone acetylation and metabolic gene expression, thereby re-establishing metabolite levels in the spinal cord .
Restoration of Metabolic Alterations
Histone deacetylase (HDAC) inhibition using ACY-738 has been shown to restore metabolic alterations in the spinal cord of a FUS mouse model of ALS . This was accompanied by a beneficial effect on the motor phenotype and survival .
Regulation of Lipid Homeostasis
HDAC inhibition using ACY-738 has been found to mitigate lipid homeostasis defects by selectively targeting glycerophospholipid metabolism and reducing cholesteryl esters accumulation . This suggests that HDAC inhibition is a potential new therapeutic strategy to modulate lipid metabolism defects in ALS and potentially other neurodegenerative diseases .
Delaying Disease Onset and Attenuating Disease Severity
In a study analyzing EAE mice, it was observed that treatment for only 2 days with the HDAC6 inhibitor ACY-738 delayed disease onset and attenuated disease severity .
Improvement of Short-term Memory
The same study also found that short-term memory in the cross-maze test was improved in EAE mice treated with ACY-738 .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Eigenschaften
IUPAC Name |
N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWIMDSZVNYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: ACY-738 selectively inhibits HDAC6 [, , , , ]. HDAC6 is a cytoplasmic enzyme responsible for deacetylating proteins like α-tubulin. ACY-738 binds to the catalytic domain of HDAC6, preventing the removal of acetyl groups from lysine residues on its substrates.
A: Inhibition of HDAC6 by ACY-738 leads to increased acetylation of α-tubulin, promoting microtubule stability [, ]. This, in turn, impacts various cellular processes, including intracellular transport, cell migration, and immune signaling [, , , , , ].
A: Research suggests ACY-738 enhances proteasome activity by disrupting the interaction between HDAC6 and HR23B, a substrate-shuttling factor []. This leads to increased MHC class I antigen presentation, thereby promoting the cytotoxic activity of CD8+ T-cells against tumor cells [].
ANone: While this specific information is not provided in the provided abstracts, it can be readily found in chemical databases like PubChem and ChemSpider.
A: Studies in NZB/W F1 mice demonstrated dose-dependent effects of ACY-738 on various SLE parameters. Two different doses were tested, with both showing efficacy in reducing disease markers, indicating a dose-response relationship [].
A: ACY-738 has shown promising results in several preclinical models, including: * Multiple Sclerosis: EAE mice [] * Systemic Lupus Erythematosus: MRL/lpr and NZB/W F1 mice [, , , ] * Amyotrophic Lateral Sclerosis: mSOD1G93A and FUS mice [, ] * Krabbe Disease: Twitcher mice [] * Chronic Lymphocytic Leukemia: euTCL1 mice [, , ] * Glioblastoma: Patient-derived and mouse glioma cells [] * Social Stress: Chronic Social Defeat Stress (CSDS) model in mice []
A: * Multiple Sclerosis: Delayed disease onset, reduced disease severity, and improved short-term memory in EAE mice [] * Amyotrophic Lateral Sclerosis: Increased microtubule acetylation in the spinal cord, reduced lower motor neuron degeneration, and ameliorated peripheral nerve axon degeneration in mSOD1G93A mice []. In FUS mice, it restored metabolic alterations in the spinal cord []. * Krabbe Disease: Corrected low acetylated tubulin levels, reversed myelinated axon loss, delayed axonal degeneration, and improved neuronal defects in Twitcher mice [].
A: While the provided information doesn't directly compare ACY-738 with other HDAC inhibitors, it highlights its selectivity for HDAC6, which may contribute to a potentially improved safety profile compared to pan-HDAC inhibitors [, , , ]. Studies suggest that targeting specific HDAC isoforms like HDAC6 might offer therapeutic benefits with potentially fewer adverse effects [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



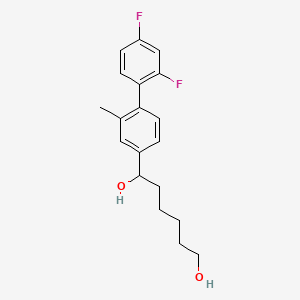

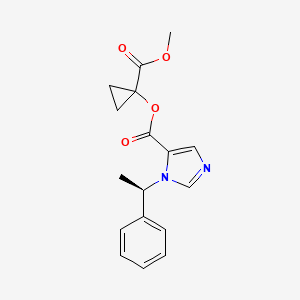
![2-(trans-4-(4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B605102.png)
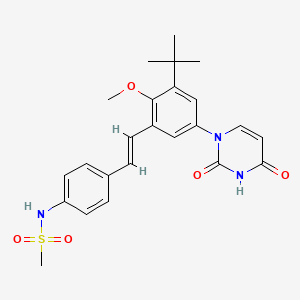
![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)
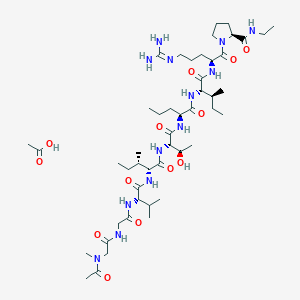
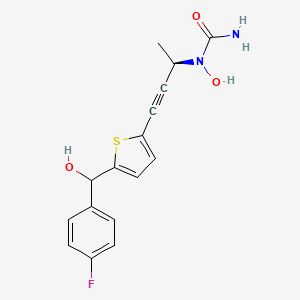
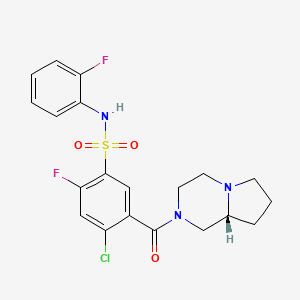
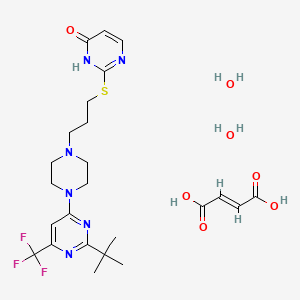

![8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine](/img/structure/B605113.png)
![4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol](/img/structure/B605114.png)
